molecular formula C12H15NO2 B13103135 3-Ethoxy-1,3-dimethylindolin-2-one

3-Ethoxy-1,3-dimethylindolin-2-one

Cat. No.: B13103135
M. Wt: 205.25 g/mol
InChI Key: KWMVTZSGXRHGQR-UHFFFAOYSA-N
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Description

3-Ethoxy-1,3-dimethylindolin-2-one is a substituted indolin-2-one derivative of interest in chemical and pharmaceutical research. Compounds based on the indolin-2-one, or oxindole, scaffold are prevalent in medicinal chemistry due to their wide range of biological activities . This specific structure shares a close relationship with other ethoxy- and dimethyl-substituted indolin-2-ones that have been investigated as key intermediates or potential inhibitors in oncological research, particularly in the disruption of protein-protein interactions involved in certain sarcomas . The primary research value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules. Researchers utilize such scaffolds to explore structure-activity relationships (SAR), aiming to develop novel therapeutic agents . The ethoxy and dimethyl substitutions on the oxindole core are strategic modifications that can influence the compound's electronic properties, steric profile, and binding affinity to biological targets, making it a valuable template for library development in drug discovery campaigns. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate precautions, referring to the provided Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethoxy-1,3-dimethylindol-2-one

InChI

InChI=1S/C12H15NO2/c1-4-15-12(2)9-7-5-6-8-10(9)13(3)11(12)14/h5-8H,4H2,1-3H3

InChI Key

KWMVTZSGXRHGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=CC=CC=C2N(C1=O)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Indolin 2 One Derivatives

De Novo Synthesis of the Indolin-2-one Ring System

The de novo synthesis of the indolin-2-one core involves the construction of the bicyclic ring system from acyclic or monocyclic precursors. This approach offers the flexibility to introduce a wide range of substituents and functional groups onto the final molecule, allowing for the creation of diverse chemical libraries for drug discovery and other applications. nih.gov A primary strategy in de novo synthesis is the formation of the heterocyclic ring through intramolecular cyclization reactions.

Cyclization reactions are a cornerstone for the synthesis of the indolin-2-one framework. These reactions typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring. The choice of starting materials and reaction conditions can be tailored to achieve high yields and selectivity. These strategies can be broadly categorized into transition metal-catalyzed and metal-free methodologies.

Transition metals are widely employed as catalysts to facilitate the synthesis of heterocycles, including indolin-2-ones, from readily available starting materials under mild conditions. mdpi.com Metals such as palladium, copper, rhodium, ruthenium, and nickel have proven to be particularly effective in catalyzing the intramolecular cyclizations required to form the indolin-2-one core. mdpi.combeilstein-journals.org

####### 2.1.1.1.1. Palladium-Mediated Approaches

Palladium-catalyzed reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com In the context of indolin-2-one synthesis, palladium catalysis is frequently used in intramolecular Heck cyclizations and C-H activation strategies. nih.govrsc.org For instance, the intramolecular Heck cyclization of N-vinyl and N-allyl-2-haloanilines can be achieved using a palladium(II)-polyethylene glycol (PEG) system, which generates active palladium nanoparticles in situ. rsc.org This method allows for the synthesis of various indole (B1671886) and, by extension, indolin-2-one precursors.

Another significant palladium-catalyzed route involves the intramolecular cyclization of 2-iodobenzamides. An efficient method for synthesizing 3-acyl isoindolin-1-ones, which share a similar core structure, utilizes a Pd₂(dba)₃ catalyst with a Xantphos ligand. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates the versatility of palladium in constructing such heterocyclic systems. organic-chemistry.org Furthermore, palladium/norbornene (Pd/NBE) cooperative catalysis has been developed for the synthesis of indolines from aryl iodides and aziridines, showcasing another pathway to access the core structure. nih.gov The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been accomplished using Pd(OAc)₂ in an aqueous micellar medium, highlighting a green chemistry approach. mdpi.com

Catalyst System Substrate Type Product Type Key Features
Palladium(II)-PEGN-vinyl/N-allyl-2-haloanilinesIndole/Indoline (B122111) precursorsIn situ generation of Pd nanoparticles. rsc.org
Pd₂(dba)₃ / Xantphos2-Iodobenzamides3-Acyl isoindolin-1-onesMild reaction conditions, good yields. organic-chemistry.org
Pd/NorborneneAryl iodides and aziridinesIndolinesThree-component synthesis. nih.gov
Pd(OAc)₂ in TPGS-750-M2-Alkynylanilines2-Substituted indolesAqueous micellar medium, ligandless option. mdpi.com

####### 2.1.1.1.2. Copper-Catalyzed Routes

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of indolin-2-one derivatives. Domino reactions catalyzed by copper are particularly attractive. A highly efficient one-pot procedure for the synthesis of indolines has been developed based on a domino copper-catalyzed amidation followed by a nucleophilic substitution reaction. nih.gov This method, starting from substituted 2-iodophenethyl mesylates, provides the corresponding indoline products in excellent yields and proceeds with complete stereochemical inversion when using enantiomerically pure starting materials. nih.gov

Copper-catalyzed cascade reactions have also been employed for the synthesis of indole-2-carboxylic esters in renewable solvents like 2-MeTHF and ethyl acetate, eliminating the need for dipolar aprotic solvents. acs.org This approach involves an initial aldol (B89426) condensation, followed by an intramolecular C-N cross-coupling. acs.org Additionally, copper catalysts have been used in the synthesis of polycyclic indolines through a reduction/cyclization cascade. researchgate.net

Catalyst System Substrate Type Reaction Type Key Features
Copper(I) salt2-Iodophenalkyl mesylatesDomino amidation/cyclizationHigh yields, stereospecific. nih.gov
Copper catalystBromobenzaldehydesCascade to indole-2-carboxylic estersUse of renewable solvents, ligand-free. acs.org
Cu(OTf)₂Nitro-substituted indolesReduction/dearomatizing cyclizationForms polycyclic indolines. researchgate.net
Copper catalystgem-Difluoroalkenes and 2-(pyridin-2-yl)acetateCoupling cyclizationSynthesis of substituted indolizines. rsc.org

####### 2.1.1.1.3. Other Metal-Catalyzed Systems (e.g., Rhodium, Ruthenium, Nickel)

Beyond palladium and copper, other transition metals like rhodium, ruthenium, and nickel have emerged as powerful catalysts for constructing the indolin-2-one skeleton.

Rhodium: Rhodium(III)-catalyzed oxidative coupling of acetanilides with internal alkynes provides a route to highly functionalized indoles. acs.org This method shows good regioselectivity and is tolerant of a variety of functional groups on the aniline (B41778) substrate. acs.org Rhodium catalysis has also been utilized for the synthesis of indolo[2,1-a]benzazepinones through cascade reactions of 2-arylindoles with allyl alcohols. nih.gov Furthermore, rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, has been developed. nih.gov

Ruthenium: Ruthenium(II)-catalyzed reactions provide another avenue for indole synthesis. For example, indolo[2,1-a]isoquinolines can be synthesized through a tandem C-H allylation and oxidative cyclization of 2-phenylindoles with allyl carbonates. nih.gov Ruthenium catalysts have also been employed in the synthesis of indole derivatives through the [3+2] annulation of N-nitrosoanilines with alkynes. mdpi.com A sustainable approach for indoline synthesis involves a ruthenium-catalyzed electrochemical dehydrogenative [3+2] annulation of aniline derivatives and alkenes, which generates hydrogen gas as the only byproduct. acs.org

Nickel: Nickel catalysis, often in conjunction with photoredox systems, has enabled the highly regioselective synthesis of indolines. nih.govmit.edu A dual nickel/photoredox catalytic system allows for the one-step synthesis of 3-substituted indolines from iodoacetanilides and alkenes. nih.govorganic-chemistry.org This process leverages multiple oxidation states of nickel to facilitate the challenging C-N bond formation. nih.govorganic-chemistry.org Nickel has also been used in cascade carbonylative cyclization reactions to produce N-benzoyl indoles from 2-nitroalkynes and aryl iodides. rsc.org

Metal Catalyst Reaction Type Substrates Key Features
Rhodium(III)Oxidative CouplingAcetanilides and internal alkynesHigh functional group tolerance. acs.org
RhodiumCascade Reaction2-Arylindoles and allyl alcoholsSynthesis of fused ring systems. nih.gov
Ruthenium(II)Tandem C-H Allylation/Cyclization2-Phenylindoles and allyl carbonatesOne-pot synthesis of indolo[2,1-a]isoquinolines. nih.gov
RutheniumElectrochemical [3+2] AnnulationAniline derivatives and alkenesSustainable, H₂ evolution. acs.org
Nickel/PhotoredoxDual Catalytic AnnulationIodoacetanilides and terminal alkenesHigh regioselectivity for 3-substituted indolines. nih.govorganic-chemistry.org
NickelCarbonylative Cyclization2-Nitroalkynes and aryl iodidesForms N-benzoyl indoles. rsc.org

In a move towards more sustainable and "green" chemistry, organocatalytic and metal-free approaches for indolin-2-one synthesis have gained significant attention. These methods avoid the use of potentially toxic and expensive transition metals.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. Asymmetric synthesis of indole-based chiral heterocycles has been achieved through various organocatalytic strategies, including cycloadditions and cyclizations. acs.org For instance, an organocatalytic triple Michael domino reaction has been developed for the highly stereoselective synthesis of fully functionalized cyclopentanes bearing an oxindole (B195798) moiety. nih.gov Chiral phosphoric acids have been used to catalyze the asymmetric [3+2] cyclization of α-indolyl propargylic alcohols with 3-alkyl-1H-indoles, yielding chiral α-indolyl pyrrolo[1,2-a]indole derivatives with high enantioselectivity. nih.gov

Metal-free cyclization reactions often rely on the use of reagents like iodine or hypervalent iodine compounds, or proceed through radical pathways. A transition-metal-free method for the synthesis of indolines involves the cyclization of N-(ortho-chloromethyl)aryl amides and iodonium (B1229267) ylides in the presence of a base like K₂CO₃ at room temperature. researchgate.net Another approach describes the synthesis of indolo[2,1-α]isoquinoline derivatives via a metal-free radical cascade cyclization of 2-aryl-N-acryloyl indoles and keto acids. nih.gov Furthermore, visible-light-induced organophotocatalytic radical cascade cyclizations have been developed for the synthesis of cyanoalkyl indolo[2,1-a]isoquinolinones using an inexpensive photosensitizer. rsc.org

Methodology Catalyst/Reagent Reaction Type Key Features
OrganocatalysisChiral Phosphoric AcidAsymmetric [3+2] CyclizationHigh enantioselectivity for chiral indole derivatives. nih.gov
OrganocatalysisAmine CatalystsTriple Michael Domino ReactionForms highly functionalized cyclopentane-oxindoles. nih.gov
Metal-FreeK₂CO₃CyclizationReaction of N-(ortho-chloromethyl)aryl amides and iodonium ylides. researchgate.net
Metal-FreeAir (Oxidant)Radical Cascade CyclizationReaction of 2-aryl-N-acryloyl indoles and keto acids. nih.gov
OrganophotocatalysisEosin YRadical Cascade CyclizationVisible-light induced, synthesis of complex fused systems. rsc.org

Strategies Involving Cyclization Reactions.

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single pot without isolating intermediates, represent a highly efficient strategy for assembling complex heterocyclic structures like indolin-2-ones. nih.govresearchgate.net These sequences are prized for their atom and step economy. For instance, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with specific pronucleophiles can lead to isoindolin-1-ones with a tetrasubstituted C3 position. nih.govresearchgate.net This type of strategy, which combines several elementary steps (e.g., addition, cyclization, elimination) under a single set of reaction conditions, is conceptually applicable to the synthesis of C3-quaternary indolin-2-ones. nih.gov

A notable example involves the reaction of 2-acylbenzonitriles with ((chloromethyl)sulfonyl)benzenes, which, under the influence of a simple base like potassium carbonate, initiates a cascade leading to 3,3-disubstituted isoindolin-1-ones. nih.govresearchgate.net The mechanism can involve a sequence of nucleophilic attack, intramolecular cyclization onto the nitrile group, and subsequent transformations. researchgate.net While this specific example builds an isoindolinone core, the underlying principles of designing a reaction cascade that forges multiple bonds around a central carbon atom are directly relevant to the synthesis of complex indolin-2-ones. Palladium-catalyzed cascade reactions have also been developed to assemble quinoline (B57606) cores from acyclic precursors, demonstrating the power of transition metals to orchestrate complex transformations that could be adapted for indolin-2-one synthesis. mdpi.com

Oxidative Dearomatization of Indoles to Construct Indolin-2-one Cores

A powerful and contemporary approach to building the indolin-2-one scaffold is through the oxidative dearomatization of readily available indoles. rsc.orgacs.orgnih.govacs.org This strategy directly converts the planar, aromatic indole ring into a three-dimensional indolin-2-one structure, often with the concurrent installation of functional groups at the C2 and C3 positions. rsc.org

Metal-free oxidative dearomatization processes are particularly attractive from a green chemistry perspective. rsc.org For example, using (bis(trifluoroacetoxy)iodo)benzene (PIFA) as an oxidant allows for the conversion of indoles into 2-alkoxyindolin-3-ones under mild conditions. acs.orgnih.govacs.org This type of transformation is believed to proceed through a radical dearomatization and oxygenation mechanism. acs.orgnih.gov Another approach employs a sulfonium (B1226848) intermediate, generated in situ from DMSO, to achieve a dual functionalization of 3-substituted indoles, yielding 3-hydroxy-2-oxindoles where water acts as the oxygen source. rsc.org

Furthermore, oxidative cross-dehydrogenative coupling (CDC) reactions can unite indoles with various nucleophiles, leading to dearomatization and the formation of 2,2-disubstituted indolin-3-ones. nih.gov This highlights the versatility of indole oxidation as a key step in generating complexity. The choice of oxidant and reaction conditions can be tuned to favor different outcomes, such as dimerization or trimerization of the indole substrate itself, leading to complex polycyclic structures with quaternary carbon centers. rsc.orgnih.gov

Functionalization Strategies for Pre-formed Indolin-2-one Scaffolds

Once the indolin-2-one core is formed, subsequent functionalization, particularly at the C3 position, is crucial for elaborating the final molecular structure.

Introduction of Substituents at the C3 Position

The C3 position of the indolin-2-one ring is a hub for introducing molecular diversity. Its location adjacent to both an amide carbonyl and an aromatic ring makes it amenable to a wide range of chemical modifications.

Directly adding alkyl or aryl groups to the C3 position is a fundamental strategy for building complexity. The C3-alkylation of N-unprotected 3-monosubstituted oxindoles can be achieved selectively by forming the C3-enolate with a strong base like butyllithium, followed by quenching with an alkyl halide. researchgate.net

For C3-arylation, palladium catalysis has proven highly effective. A catalyst system generated from Pd(dba)2 and a bulky, electron-rich phosphine (B1218219) ligand can couple the potassium enolates of oxindoles with various aryl halides, including chlorides, bromides, and triflates. organic-chemistry.org This method tolerates a wide array of functional groups on both the oxindole and the aryl halide, providing a robust route to C3-aryl oxindoles. organic-chemistry.org

The "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative for C3-alkylation, using alcohols as the alkylating agents. researchgate.netresearchgate.net In these reactions, a transition-metal catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes a condensation reaction with the C3-position of the indolin-2-one. A subsequent reduction of the resulting intermediate by the catalyst, which returns the borrowed hydrogen, yields the C3-alkylated product. researchgate.netrsc.org

Table 1: Selected C3-Alkylation and Arylation Methods for Indolin-2-one Scaffolds

Reaction TypeCatalyst/ReagentSubstrateProductKey Features
AlkylationBuLi / EtBr3-Ethyloxindole3,3-DiethyloxindoleSelective C3-alkylation without N-alkylation. researchgate.net
ArylationPd(dba)₂ / Bulky PhosphineN-Boc-oxindoleN-Boc-3-phenyloxindoleCouples with aryl chlorides, bromides, and triflates. organic-chemistry.org
AlkylationFe(II) Complex / Benzyl AlcoholIndole3-BenzylindoleFollows a "borrowing hydrogen" mechanism. researchgate.net
AlkylationCs₂CO₃ / Oxone® / Pyridine (B92270) MethanolIndole3-(Pyridin-2-ylmethyl)indoleMetal-free hydrogen autotransfer-type reaction. rsc.org

Creating an all-carbon quaternary center at the C3 position (a carbon atom bonded to four other carbon atoms) is a significant synthetic challenge. However, it is a key feature in many complex natural products. Relay catalysis, combining C-H functionalization with a subsequent allylic alkylation, has been developed for the three-component reaction of indoles, diazo compounds, and allylic compounds to build such centers. acs.org While the target molecule, 3-Ethoxy-1,3-dimethylindolin-2-one, possesses a quaternary center that includes an oxygen atom, the strategies for creating all-carbon centers are highly relevant.

Methods for constructing C3-quaternary indolinones often involve the direct, oxidative functionalization of indoles. For example, substrate-controlled oxidative dearomatization of N-protected indoles can yield C3-quaternary indolinones as the major product. rsc.org Similarly, metal-free oxidative trimerization of indoles has been used to construct quaternary carbon centers, forming complex structures like 2-(1H-indol-3-yl)-2,3′-biindolin-3-ones. rsc.org

Reductive alkylation provides another pathway to functionalize the indolin-2-one core. This method typically involves the reaction of an oxindole with an aldehyde or ketone to form a C3-alkenylidene or C3-hydroxyalkyl intermediate, which is then reduced to afford the C3-alkylated product. This approach is particularly useful for introducing a variety of substituents.

While direct examples of reductive alkylation on 3-ethoxy-indolin-2-one precursors are specific, the general methodology is well-established for the oxindole scaffold. For instance, the initial reaction of oxindole with a carbonyl compound under basic or acidic conditions yields a condensation product, which can be reduced using various reagents like sodium borohydride (B1222165) or catalytic hydrogenation. This two-step, one-pot process allows for the installation of diverse alkyl groups at the C3 position, starting from a simple oxindole core.

Deacylative Alkylation Processes

Deacylative alkylation serves as a powerful method for the synthesis of 3-substituted-2-oxindoles. This process typically begins with the acylation of the 2-oxindole core at the C3 position, often with a group like acetyl. The resulting 3-acetyl-2-oxindole can then be subjected to base-promoted deacylative alkylation. This reaction generates a 3-fluoro-2-oxindole enolate in situ under very mild conditions. rsc.org This enolate is a key reactive intermediate that can then be trapped by various electrophilic reagents, including alkyl halides. rsc.org

For the synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one, a hypothetical deacylative pathway could involve a 3-acetyl-1-methylindolin-2-one intermediate. The deacylation would generate the corresponding enolate, which could then be reacted with an ethylating agent to introduce the ethoxy group. A subsequent methylation would complete the C3 substitution. Another approach involves the palladium-catalyzed deacylative allylation using allylic alcohols, which demonstrates the versatility of this method for creating C-C bonds at the C3 position. rsc.org

N-Functionalization and Substitution Patterns

The functionalization of the nitrogen atom within the indolin-2-one ring is a critical step in defining the compound's ultimate structure and properties. The 'N-1' position of the indolin-2-one scaffold can be readily substituted through various alkylation or arylation reactions. For 3-Ethoxy-1,3-dimethylindolin-2-one, the N-methyl group is a key feature. This is typically achieved by treating the parent indolin-2-one with a suitable methylating agent in the presence of a base.

Research has shown that N-alkylation of the indoline nitrogen can be optimized using techniques like flow chemistry, which can significantly reduce reaction times and the use of hazardous reagents. epa.gov The choice of substituents on the nitrogen, as well as on the aromatic ring, can influence the biological activities of the resulting molecules. nih.gov For instance, the synthesis of various N-substituted isatins is a common strategy in developing trisindoline compounds, highlighting the importance of the N-substituent in directing further reactions. nih.gov

Regioselective Modifications of the Aromatic Ring

While 3-Ethoxy-1,3-dimethylindolin-2-one itself is unsubstituted on its benzene (B151609) ring, the regioselective modification of this aromatic moiety is a significant area of synthetic chemistry for creating analogues. rsc.org Great efforts have been made to develop methods for direct arylation at the C4, C5, C6, and C7 positions, overcoming the inherent reactivity of the C2 and C3 positions in the pyrrole (B145914) ring. rsc.org

These modifications often employ transition metal catalysis. For example, a Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles has been reported for constructing cyano-substituted all-carbon quaternary centers. rsc.org Another method uses scandium triflate to catalyze the C6 functionalization of 2,3-disubstituted indoles with N-Ts aziridines. acs.org The regioselectivity can be influenced by factors such as the presence of an electron-donating group on the indole's benzene ring, which tends to favor C5 cyclization, whereas its absence can promote C3 regioselective cyclization. beilstein-journals.org

Table 1: Examples of Regioselective Functionalization of the Indole Ring

PositionCatalyst/ReagentReaction TypeReference
C6Brønsted AcidFunctionalization with 2,2-diarylacetonitriles rsc.org
C6Sc(OTf)₃Functionalization with N-Ts aziridines acs.org
C4, C5, C6, C7Transition MetalsDirect Arylation rsc.org
C5---Regioselective Cyclization (with EDG) beilstein-journals.org

Asymmetric Synthesis of Chiral Indolin-2-one Derivatives

The C3 position of 3-Ethoxy-1,3-dimethylindolin-2-one is a quaternary stereocenter. Therefore, controlling its three-dimensional arrangement through asymmetric synthesis is crucial for producing enantiomerically pure compounds.

Enantioselective Catalysis in C3 Stereocenter Formation

The formation of the C3 stereocenter with high enantioselectivity is a key challenge. Organocatalysis and metal catalysis are the primary strategies employed. For instance, an efficient enantioselective α-amination of 2-substituted 3-indolinones using the chiral catalyst hydroquinidine (B1662865) has been achieved, leading to products with a quaternary stereocenter in high enantiomeric excess. nih.gov

Copper-hydride (CuH) catalysis has also emerged as a powerful tool. A highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using CuH catalysis allows for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. nih.gov Such methods could be adapted for the synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one by using appropriate electrophiles to install the methyl and ethoxy groups in a stereocontrolled manner. The choice of chiral ligands is paramount in these reactions, as they govern the facial selectivity of the electrophilic attack on the enolate intermediate. nih.gov

Diastereoselective Synthetic Pathways

When a molecule contains more than one stereocenter, diastereoselective synthesis becomes necessary to control the relative configuration between them. A diastereo- and enantioselective CuH-catalyzed method has been developed for preparing highly functionalized cis-2,3-disubstituted indolines. acs.org This method demonstrates high functional group compatibility and produces the target compounds in high yield and enantioselectivity. acs.org

Another powerful strategy involves the use of chiral auxiliaries. For example, chiral hydrazones derived from (S)-indoline can react with organolithium reagents with extremely high diastereoselectivity (up to >99% de) to create chiral products. nih.gov These auxiliaries enforce a specific conformation on the transition state, directing the approach of the incoming reagent to one face of the molecule. youtube.com While 3-Ethoxy-1,3-dimethylindolin-2-one has only one stereocenter, these diastereoselective methods are fundamental for synthesizing more complex analogues that may contain additional chiral centers.

Green Chemistry Approaches in Indolin-2-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indolin-2-one derivatives to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One significant green methodology is the use of microwave irradiation. tandfonline.com Microwave-assisted reactions are often much faster, more efficient, and require less solvent than conventional heating methods. tandfonline.com For example, the synthesis of indolyl-5H-chromeno[2,3-b] pyridine derivatives has been achieved using microwave heating at 100°C. tandfonline.com

Flow chemistry is another valuable technique for improving the environmental friendliness of synthesis. epa.gov It has been used to develop a one-step heterogeneous catalytic hydrogenation for synthesizing ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate, avoiding common reducing chemicals. epa.gov This flow process also allowed for a nearly 200-fold increase in productivity for an N-alkylation step compared to the batch process. epa.gov

Furthermore, the development of multicomponent reactions in benign solvents represents a major advance. A sustainable, two-step synthesis of the indole core has been developed using inexpensive starting materials like anilines and glyoxal (B1671930) dimethyl acetal (B89532) in ethanol (B145695), without the need for a metal catalyst. rsc.org Such methods significantly reduce the environmental footprint of the synthesis by minimizing steps and avoiding toxic reagents and catalysts. rsc.org

Application of Green Solvents (e.g., Water, Ionic Liquids)

The push towards sustainable chemistry has championed the use of green solvents to replace volatile and hazardous organic compounds. Water, being non-toxic, inexpensive, and readily available, stands out as an exemplary green solvent. Research has demonstrated the successful synthesis of 3-indolyl-3-hydroxy oxindoles in water at room temperature. researchgate.net This approach, which can proceed without a catalyst, is significant for its mild conditions and environmental compatibility. researchgate.net

Deep Eutectic Solvents (DES) represent another class of green solvents gaining traction. A blend of DES and ultrasound has been effectively used to synthesize a key intermediate, 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one, achieving a high yield of 95% in just one hour. nih.gov The stability of reagents in DES is attributed to strong intermolecular hydrogen bonding. nih.gov The combination of microwave irradiation with water as a solvent has also proven effective for the synthesis of 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives, showcasing another green and efficient protocol. bas.bg

Table 1: Comparison of Green Solvent Applications in Indolin-2-one Synthesis

Reaction/ProductSolvent SystemCatalystConditionsYieldReference
3-indolyl-3-hydroxy oxindolesWaterNoneRoom TemperatureModerate to Good researchgate.net
3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-oneDeep Eutectic Solvent (DES)NoneUltrasound, 1 hour95% nih.gov
2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivativesWaterSBA-Pr-SO3HMicrowave, 95 °CHigh bas.bg

Catalyst-Free and Recyclable Catalytic Conditions

Developing synthetic methods that operate without a catalyst or employ recyclable catalysts is a cornerstone of green chemistry, reducing waste and cost. Catalyst-free conditions have been successfully applied to the synthesis of indolin-2-one derivatives, particularly under visible light or specific solvent conditions. researchgate.netresearchgate.netnih.gov For instance, a photocatalyst-free approach for synthesizing 3,3-disubstituted oxindoles has been developed, relying on a substrate-photosensitive strategy under visible light. researchgate.net Similarly, the reaction of isatins and indoles can proceed in water at room temperature without any catalyst to form 3-indolyl-3-hydroxy oxindoles. researchgate.net

In the realm of recyclable catalysts, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has emerged as an effective and reusable solid acid catalyst. bas.bgtandfonline.com It has been used for the synthesis of 3,3-di(indolyl)indolin-2-ones from isatins and indoles under mild conditions with excellent yields. tandfonline.com This nanocatalyst can be easily recovered from the reaction mixture by filtration and reused, making the process more economical and environmentally friendly. bas.bg Another approach involves using citric acid, a non-toxic and reusable catalyst, for the one-pot, three-component synthesis of indolizines in water. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net This technology has been effectively applied to the synthesis of various indolin-2-one and indole derivatives.

A notable application is the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives, which was achieved in excellent yields through a microwave-assisted, copper-catalyzed cycloaddition reaction. nih.gov Similarly, a protocol for synthesizing 2,2′-(2-oxindoline-3,3′-diyl)-bis(1H-inden-1,3(2H)-dione) derivatives uses microwave irradiation in water with a nanoporous catalyst, resulting in very short reaction times and good yields. bas.bg The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives was also optimized by exposing the neat reactants to microwave irradiation, which led to excellent yields and high regioselectivity. mdpi.com These examples underscore the efficiency and power of microwave-assisted methods in modern heterocyclic chemistry. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ProductMethodCatalystTimeYieldReference
γ-CarbolinesConventional HeatingAcidic Media-- researchgate.net
γ-CarbolinesMicrowave IrradiationAcidic MediaShorterHigher researchgate.net
2-acyl indolesConventional HeatingAgOTf or CuOTf-- tandfonline.com
2-acyl indolesMicrowave Irradiation (140°C)AgOTf or CuOTf15 minModerate to High tandfonline.com
Bis-Indole derivativesConventional Heatingnanocat-Fe-cys-- tandfonline.com
Bis-Indole derivativesMicrowave Irradiation (350W)nanocat-Fe-cysShorterHigh tandfonline.com

Visible Light-Mediated Radical Reactions

The use of visible light as a mild and sustainable energy source for chemical transformations has gained significant momentum. researchgate.net Photoredox catalysis, in particular, has enabled the development of novel radical reactions for constructing complex molecules like 3,3-disubstituted oxindoles. acs.orgrsc.org

One such method involves the visible-light-mediated diarylation of N-arylacrylamides with aryl diazonium salts, which constructs two C-C bonds in a single step to furnish a variety of oxindoles. acs.org Another strategy uses fac-Ir(ppy)3 as a photoredox catalyst to convert 2-bromoanilides into 3,3-disubstituted oxindoles under visible light irradiation. rsc.org Notably, some protocols have been developed that are both metal- and photocatalyst-free. nih.gov For instance, a three-component radical coupling reaction can be induced by visible light to synthesize highly sterically congested fluoroalkyl-containing oxindoles. nih.gov These methods offer significant advantages, including mild reaction conditions, broad functional group tolerance, and the ability to forge complex bonds efficiently. nih.govacs.org

Table 3: Examples of Visible Light-Mediated Synthesis of Oxindoles

Starting MaterialsCatalyst/ConditionsProductKey FeaturesReference
N-arylacrylamides, Aryl diazonium saltsVisible Light, Photoredox Catalyst3,3-disubstituted oxindolesForms two C-C bonds in one step acs.org
2-BromoanilidesVisible Light, fac-Ir(ppy)33,3-disubstituted oxindolesHigh efficiency, tolerates Cl and Br atoms rsc.org
3-Substituted oxindoles, Alkenes, Fluoroalkyl sourceVisible Light, Metal & Photocatalyst-FreeFluoroalkyl-containing oxindolesThree-component radical coupling, forms all-carbon quaternary centers nih.gov
N-arylmethacrylamides, Umemoto's reagentVisible Light, Metal & Photocatalyst-FreeTrifluoromethylated oxindolesUser-friendly, broad functional group tolerance researchgate.net

Mechanistic Investigations of Indolin 2 One Formation and Transformation

Elucidation of Reaction Pathways and Transition States

The formation of the 3-ethoxy-1,3-dimethylindolin-2-one scaffold can be conceptualized through several plausible reaction pathways, primarily involving the construction of the five-membered heterocyclic ring and the introduction of substituents at the C3 position. While direct mechanistic studies for this specific compound are not extensively documented, analogies can be drawn from the broader class of 3,3-disubstituted indolin-2-ones.

A plausible pathway for the formation of 3-ethoxy-1,3-dimethylindolin-2-one could involve the initial formation of a 1,3-dimethylindolin-2-one (B3050237) intermediate, followed by functionalization at the C3 position. The introduction of the ethoxy group could proceed via an O-alkylation of a 3-hydroxy-1,3-dimethylindolin-2-one precursor. The transition state for this SN2 reaction would involve the approach of an ethylating agent to the oxygen atom of the hydroxyl group.

Alternatively, a more direct approach could involve the cyclization of a precursor already bearing the ethoxy and methyl groups. The mechanism of such a cyclization would be highly dependent on the specific starting materials and reaction conditions. For example, transition metal-catalyzed reactions, such as those involving palladium, often proceed through a catalytic cycle involving oxidative addition, ligand exchange, migratory insertion, and reductive elimination steps. youtube.com In the context of the Larock indole (B1671886) synthesis, which involves the palladium-catalyzed annulation of an alkyne with an o-iodoaniline, the mechanism involves the coordination of the palladium catalyst to the reactants, facilitating the key bond-forming steps. youtube.com

The following table summarizes hypothetical key steps and transition states in a plausible synthetic route to 3-Ethoxy-1,3-dimethylindolin-2-one, based on established mechanisms for related compounds.

Reaction Step Description Plausible Transition State Characteristics
N-Methylation Introduction of a methyl group onto the nitrogen of an indolin-2-one precursor.Formation of a transition state involving the nucleophilic attack of the nitrogen anion on a methylating agent (e.g., methyl iodide).
C3-Methylation Introduction of a methyl group at the C3 position.Formation of an enolate intermediate followed by nucleophilic attack on a methylating agent. The transition state would involve the approach of the electrophile to the C3 carbon of the enolate.
C3-Hydroxylation Introduction of a hydroxyl group at the C3 position.This could proceed via oxidation of the C3 position, potentially involving a radical intermediate or an enolate reacting with an oxygen source.
O-Ethylation Introduction of the ethoxy group via alkylation of the C3-hydroxyl group.An SN2 transition state where the oxygen of the hydroxyl group acts as a nucleophile, attacking an ethylating agent (e.g., ethyl iodide).
Cyclization Formation of the indolin-2-one ring from an acyclic precursor.The nature of the transition state would depend on the specific cyclization strategy (e.g., thermal, acid/base-catalyzed, or metal-catalyzed). For a metal-catalyzed process, it would involve the organometallic species.

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are paramount to understanding the stepwise mechanism of a reaction. In the synthesis of indolin-2-ones, several types of reactive intermediates have been proposed and, in some cases, spectroscopically observed or trapped.

For the formation of 3-ethoxy-1,3-dimethylindolin-2-one, key reactive intermediates would likely include:

Enolates: The formation of an enolate at the C3 position of a 1-methylindolin-2-one precursor is a crucial step for the introduction of the second substituent (the methyl group in this case). The enolate is a powerful nucleophile that can react with various electrophiles.

Carbocationic Intermediates: In acid-catalyzed reactions, protonation of a hydroxyl group at C3 could lead to the formation of a carbocationic intermediate, which could then be trapped by ethanol (B145695) to form the ethoxy group.

Radical Intermediates: Some synthetic methods for indolin-2-ones may proceed through radical pathways, particularly those involving single-electron transfer (SET) processes or radical initiators.

Organometallic Intermediates: In transition metal-catalyzed syntheses, intermediates where the indolin-2-one scaffold is bound to the metal center are fundamental to the catalytic cycle. youtube.com

Recent studies on the synthesis of 2,2-disubstituted indolin-3-ones have utilized DFT calculations to predict the structures and stabilities of key intermediates. acs.org For instance, the formation of C-enolonium species has been identified as a key intermediate in certain transformations. acs.org While these are for the isomeric indolin-3-ones, the principles of identifying and characterizing intermediates through computational and experimental methods are broadly applicable.

The following table outlines potential reactive intermediates in the synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one and methods for their characterization.

Reactive Intermediate Plausible Role in Synthesis Methods for Characterization
1-Methylindolin-2-one Enolate Nucleophile for C3-methylation.Trapping with electrophiles, spectroscopic analysis (e.g., NMR of the lithium enolate), computational modeling.
3-Hydroxy-1,3-dimethylindolin-2-one Alkoxide Nucleophile for O-ethylation.In-situ generation and reaction with an ethylating agent.
Palladium-Indole Complex Key intermediate in Larock-type indole synthesis. youtube.comSpectroscopic studies (e.g., NMR, X-ray crystallography of stable analogues), computational modeling.
N-Aryl Amide Radical Cation Potential intermediate in SET-initiated cyclizations.Electron Paramagnetic Resonance (EPR) spectroscopy, cyclic voltammetry.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering insights into the rate-determining step of a reaction mechanism. For the synthesis of 3-ethoxy-1,3-dimethylindolin-2-one, kinetic studies could be designed to understand the influence of various parameters on the reaction rate.

For a hypothetical synthesis involving the O-ethylation of 3-hydroxy-1,3-dimethylindolin-2-one with ethyl iodide in the presence of a base, the rate law could be expressed as:

Rate = k [3-hydroxy-1,3-dimethylindolin-2-one]a [ethyl iodide]b [base]c

Where 'k' is the rate constant, and 'a', 'b', and 'c' are the reaction orders with respect to each reactant. The determination of these orders would require a series of experiments where the concentration of one reactant is varied while the others are kept constant.

Factors that would likely influence the reaction rate include:

Nature of the Base: A stronger base would deprotonate the hydroxyl group more effectively, increasing the concentration of the nucleophilic alkoxide and thus accelerating the reaction.

Leaving Group Ability: In the ethylating agent, a better leaving group (e.g., triflate versus iodide) would lead to a faster reaction.

Solvent Polarity: The choice of solvent can significantly impact the rate of SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile.

Temperature: As with most chemical reactions, an increase in temperature would increase the reaction rate by providing more molecules with the necessary activation energy.

Kinetic resolution of indolines has been reported, which involves the differential reaction rates of enantiomers with a chiral catalyst. researchgate.net This highlights the importance of kinetics in achieving stereocontrol in indoline (B122111) synthesis. researchgate.net

Stereochemical Course of Indolin-2-one Generating Reactions

The C3 position of 3-ethoxy-1,3-dimethylindolin-2-one is a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemical outcome of the reaction that generates this stereocenter is a critical aspect of the synthesis, particularly for applications in medicinal chemistry where a single enantiomer is often desired.

The stereochemistry at C3 is determined during the bond-forming step that creates this chiral center. If the synthesis proceeds through a prochiral intermediate, such as an enolate, the approach of the electrophile (e.g., a methylating agent) can occur from two different faces, leading to a racemic mixture of enantiomers in the absence of a chiral influence.

To achieve stereoselectivity, a chiral catalyst or a chiral auxiliary is typically employed. For example, in the asymmetric synthesis of 2,3-disubstituted indolines, organocatalysts derived from cinchona alkaloids have been used to control the stereochemistry of intramolecular Michael additions, leading to high diastereo- and enantioselectivities. rsc.org The catalyst forms a chiral complex with the substrate, directing the intramolecular cyclization to occur preferentially from one face.

In the case of synthesizing an enantiomerically enriched form of 3-ethoxy-1,3-dimethylindolin-2-one, a potential strategy would be the asymmetric methylation of a 3-ethoxy-1-methylindolin-2-one precursor using a chiral phase-transfer catalyst or a chiral ligand-metal complex. The chiral catalyst would create a chiral environment around the enolate intermediate, favoring the approach of the methylating agent from one specific direction.

The determination of the absolute configuration of the product is typically achieved using techniques such as X-ray crystallography of a single crystal or by using chiroptical methods like circular dichroism (CD) spectroscopy and comparing the experimental spectrum with that predicted by quantum chemical calculations.

The following table summarizes factors influencing the stereochemical outcome in the synthesis of chiral indolin-2-ones.

Factor Influence on Stereochemistry Example from Literature (Related Systems)
Chiral Catalyst Creates a chiral environment, directing the approach of reactants.Cinchona alkaloid-derived primary amines for asymmetric intramolecular Michael additions. rsc.org
Chiral Auxiliary A chiral group temporarily attached to the substrate to direct a stereoselective reaction.Not explicitly found for this system in the provided context.
Substrate Control Existing stereocenters in the substrate can influence the formation of new stereocenters.Diastereoselective reactions where the existing stereochemistry dictates the approach of reagents.
Reaction Conditions Temperature and solvent can sometimes influence the diastereomeric ratio.Lower temperatures often lead to higher stereoselectivity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The primary structure of 3-Ethoxy-1,3-dimethylindolin-2-one is determined by analyzing its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical shifts in these spectra indicate the different electronic environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, the C3-methyl group, and the ethoxy group protons. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For 3-Ethoxy-1,3-dimethylindolin-2-one, distinct signals are anticipated for the carbonyl carbon, the aromatic carbons, the quaternary C3 carbon, the N-methyl carbon, the C3-methyl carbon, and the carbons of the ethoxy group. The chemical shift of the carbonyl carbon is typically found significantly downfield.

Expected ¹H NMR Chemical Shifts

Protons Expected Chemical Shift (ppm) Multiplicity
Aromatic (4H) 7.0 - 7.5 Multiplets
O-CH ₂-CH₃ (2H) 3.5 - 4.0 Quartet
N-CH ₃ (3H) 3.1 - 3.3 Singlet
C3-CH ₃ (3H) 1.4 - 1.6 Singlet

Expected ¹³C NMR Chemical Shifts

Carbon Atom Expected Chemical Shift (ppm)
C=O (C2) 175 - 180
Aromatic (C4-C7) 110 - 145
Quaternary (C3) 85 - 95
O -CH₂-CH₃ 60 - 65
N -CH₃ 26 - 30
C3-C H₃ 20 - 25

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-Ethoxy-1,3-dimethylindolin-2-one, a key correlation would be observed between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethoxy group, confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). emerypharma.com It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For example, the N-methyl proton signal would show a cross-peak to the N-methyl carbon signal. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to four bonds, which is essential for mapping the connectivity of the entire molecule, including quaternary carbons. emerypharma.comyoutube.com Key HMBC correlations would include:

The N-methyl protons to the C2 carbonyl carbon and the C7a aromatic carbon.

The C3-methyl protons to the C3 quaternary carbon and the C2 carbonyl carbon.

The methylene protons of the ethoxy group to the C3 quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. princeton.edu NOESY is instrumental in confirming the stereochemistry and spatial arrangement. For instance, a NOESY correlation between the C3-methyl protons and the protons of the ethoxy group would confirm their proximity around the C3 stereocenter.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and formula.

HRMS is used to measure the mass of the parent ion with very high accuracy. The molecular formula of 3-Ethoxy-1,3-dimethylindolin-2-one is C₁₂H₁₅NO₂. HRMS would determine its exact mass, which is calculated to be 205.1103. lookchem.com This precise measurement allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

ESI-MS is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺, which for this compound would appear at an m/z of approximately 206.1181. The subsequent fragmentation of this ion in the mass spectrometer provides valuable structural information.

Plausible ESI-MS Fragmentation

m/z (approx.) Fragment Lost Structure of Fragment
178 C₂H₂ Ethylene
160 C₂H₅O Ethoxy radical

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of 3-Ethoxy-1,3-dimethylindolin-2-one would be characterized by several key absorption bands.

Characteristic IR Absorption Bands

Functional Group Bond Expected Wavenumber (cm⁻¹)
Amide C=O 1680 - 1710
Aromatic Ring C=C 1450 - 1600
Ether C-O 1050 - 1250
Aromatic C-H C-H 3000 - 3100

The most prominent feature would be the strong absorption from the amide C=O stretch. The presence of the C-O stretch from the ethoxy group and the various C-H and C=C stretches would further corroborate the proposed structure.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This powerful technique provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation. For indolin-2-one derivatives, X-ray crystallography can confirm the substitution pattern on the bicyclic core and reveal the spatial orientation of the substituents at the C3 position, which is critical for understanding its steric and electronic properties.

While specific crystallographic data for "3-Ethoxy-1,3-dimethylindolin-2-one" is not publicly available, analysis of closely related 3,3-disubstituted and N-methylated indolin-2-one structures provides a clear indication of the expected structural features. The core indolin-2-one ring system is typically planar or near-planar. The geometry at the C3 position is expected to be tetrahedral, accommodating both the methyl and ethoxy groups. The relative orientation of these substituents, along with any intermolecular interactions such as hydrogen bonding or π-stacking in the crystal lattice, would be definitively established.

To illustrate the type of information obtained from such an analysis, a representative data table for a related substituted indolin-2-one derivative is presented below. It is important to note that these values are for a different molecule and are provided for illustrative purposes only.

Table 1: Representative Crystallographic Data for a Substituted Indolin-2-one Derivative
ParameterValue
Empirical FormulaC11H13NO3
Formula Weight207.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.543(2)
b (Å)8.215(1)
c (Å)12.345(3)
β (°)98.75(2)
Volume (Å3)1056.8(4)
Z4
Density (calculated) (g/cm3)1.302

Chromatographic Techniques for Separation, Purification, and Purity Analysis

Chromatographic methods are fundamental to the isolation and purity assessment of "3-Ethoxy-1,3-dimethylindolin-2-one". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, purification, and quantitative analysis of organic compounds. For a molecule like "3-Ethoxy-1,3-dimethylindolin-2-one", reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. In RP-HPLC, a nonpolar stationary phase (typically a C18- or C8-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The purity of a sample of "3-Ethoxy-1,3-dimethylindolin-2-one" can be determined by injecting a solution of the compound into an HPLC system and monitoring the eluent with a suitable detector, most commonly an ultraviolet (UV) detector set to a wavelength where the indolin-2-one chromophore absorbs strongly. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate the pure compound from a reaction mixture.

Table 2: Typical HPLC Conditions for the Analysis of Indolin-2-one Derivatives
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid or Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
TemperatureAmbient or controlled (e.g., 25 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. "3-Ethoxy-1,3-dimethylindolin-2-one", with a molecular weight of 205.25 g/mol , is likely to have sufficient volatility for GC analysis.

In a GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that separates compounds based on their boiling points and interactions with the phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound. GC-MS is an extremely sensitive technique for detecting and identifying trace impurities.

Table 3: General GC-MS Parameters for the Analysis of Small Organic Molecules
ParameterCondition
ColumnCapillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., start at 100 °C, ramp to 280 °C)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Computational and Theoretical Studies on Indolin 2 One Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of indolin-2-one derivatives. By solving approximations of the Schrödinger equation, DFT methods can determine the distribution of electrons within a molecule, providing a basis for understanding its chemical properties.

For the indolin-2-one core, these calculations reveal the localization of electron density and the nature of chemical bonds. The introduction of substituents, such as the ethoxy and methyl groups at the C3 position and the methyl group at the N1 position in 3-Ethoxy-1,3-dimethylindolin-2-one, significantly influences the electronic landscape. The nitrogen atom of the lactam ring and the carbonyl oxygen are typically regions of high electron density, making them susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity. In related indolin-2-one derivatives, the HOMO is often localized on the benzene (B151609) ring and the nitrogen atom, while the LUMO is centered around the carbonyl group and the C3 position. For 3-Ethoxy-1,3-dimethylindolin-2-one, the electron-donating nature of the ethoxy and methyl groups would be expected to raise the HOMO energy, potentially narrowing the HOMO-LUMO gap and increasing its reactivity compared to the unsubstituted indolin-2-one core.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For indolin-2-one derivatives, the MEP typically shows a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential around the N-H group (in unsubstituted indoles), a site for nucleophilic attack. In 3-Ethoxy-1,3-dimethylindolin-2-one, the N-H is replaced by an N-CH3 group, which would alter the electrostatic potential in that region.

Table 1: Representative Calculated Electronic Properties of Indolin-2-one Derivatives This table presents typical values for indolin-2-one derivatives based on published DFT studies. Actual values for 3-Ethoxy-1,3-dimethylindolin-2-one would require specific calculations.

Parameter Typical Value Range Significance
HOMO Energy -5.5 to -6.5 eV Electron-donating ability
LUMO Energy -1.0 to -2.0 eV Electron-accepting ability
HOMO-LUMO Gap 3.5 to 5.0 eV Chemical reactivity and stability

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 3-Ethoxy-1,3-dimethylindolin-2-one is not rigid. The ethoxy group at the C3 position can rotate, leading to different spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By mapping the potential energy surface as a function of key dihedral angles, computational methods can identify the most stable, low-energy conformations.

For 3-Ethoxy-1,3-dimethylindolin-2-one, the key dihedral angle to consider would be the C2-C3-O-C(ethyl) bond. The rotation around this bond will determine the orientation of the ethyl group relative to the rest of the molecule. The energy landscape will likely show several local minima, corresponding to stable conformers, separated by energy barriers. The global minimum represents the most populated conformation at thermal equilibrium. The indolin-2-one ring system itself is substantially planar, though minor puckering can occur. nih.gov The presence of two methyl groups and an ethoxy group at the C3 position creates a sterically hindered environment, which will significantly influence the preferred conformation.

Understanding the conformational preferences is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional shape.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. For instance, the synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one likely involves the alkylation of 3-hydroxy-1,3-dimethylindolin-2-one. DFT calculations can be used to model this reaction mechanism by identifying the transition states and intermediates along the reaction pathway.

By calculating the activation energies for each step, chemists can predict the feasibility of a proposed mechanism and understand the factors that control the reaction rate and selectivity. For example, in the synthesis of related compounds, computational studies have elucidated the role of catalysts and the effect of solvent on the reaction energetics. nih.gov A computational study of the ethoxylation of 3-hydroxy-1,3-dimethylindolin-2-one would likely show the deprotonation of the hydroxyl group by a base, followed by a nucleophilic attack of the resulting alkoxide on an ethylating agent.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the structure of 3-Ethoxy-1,3-dimethylindolin-2-one. The accuracy of these predictions has been shown to be very high for a wide range of organic compounds. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Model Indolin-2-one Structure These are hypothetical predicted values for a model structure to illustrate the output of such calculations. Actual values would need to be calculated for the specific compound.

Atom Predicted Chemical Shift (ppm)
C=O 175-180
C3 75-85
C(Aromatic) 110-145
N-CH₃ 25-30
C3-CH₃ 20-25
O-CH₂-CH₃ 60-65

Vibrational Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimental spectra, providing further confirmation of the molecular structure. For 3-Ethoxy-1,3-dimethylindolin-2-one, characteristic vibrational modes would include the C=O stretch of the lactam, C-O-C stretches of the ether linkage, and various C-H bending and stretching modes.

Molecular Dynamics Simulations

While often applied to biological systems, Molecular Dynamics (MD) simulations can also provide insights into the chemical properties of smaller molecules in a condensed phase. An MD simulation of 3-Ethoxy-1,3-dimethylindolin-2-one in a solvent would model the motion of the molecule over time, taking into account the interactions with the surrounding solvent molecules.

This approach can be used to explore the conformational landscape in a dynamic context, revealing the flexibility of the molecule and the timescales of conformational changes. Furthermore, MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is valuable for understanding solvation effects on reactivity and other chemical properties. For indolin-2-one derivatives, MD simulations have been used to study their interaction and stability within protein binding sites. researchgate.netmdpi.comsciencegate.app

Synthetic Utility and Chemical Transformations of Indolin 2 One Derivatives

Role as Versatile Building Blocks in Chemical Synthesis

The indolin-2-one scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, establishing it as a "privileged" structure in medicinal chemistry and organic synthesis. researchgate.netaip.org Its inherent reactivity and substitution pattern make it an exceptionally versatile building block for the construction of more complex molecular architectures. ekb.eg The core structure allows for functionalization at several positions, including the C3-position, the aromatic ring, and the amide nitrogen, providing extensive possibilities for creating diverse chemical libraries. aip.org

Derivatives of indolin-2-one are frequently employed as key intermediates in the synthesis of various heterocyclic systems and biologically active molecules. researchgate.net For instance, the alkenylation of indolin-2-ones, often achieved through aldol (B89426) condensation with compounds containing an active methylene (B1212753) group or via the Wittig reaction, leads to the formation of 3-alkenylindolin-2-ones, a class of compounds with significant synthetic potential. researchgate.net

The utility of these compounds as synthetic precursors is further highlighted by their use in multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in a single step. researchgate.net The reactivity of the C3 position is particularly notable. For example, 3-hydroxy-1,3-dimethylindolin-2-one can be converted to 3-ethoxy-1,3-dimethylindolin-2-one, demonstrating a straightforward derivatization at this key position. rsc.org Furthermore, the [3+2] dipolar cycloaddition reaction of nitrile imines with 3-alkylidene oxindoles produces pyrazoline spiroadducts, which can be further elaborated into synthetically useful 3-amino oxindole (B195798) building blocks like β-amino nitriles and 1,3-diamines. nih.gov

The following table provides examples of indolin-2-one derivatives used as synthetic building blocks:

Starting MaterialReagentsProductApplicationYield (%)
3-hydroxy-1,3-dimethylindolin-2-oneDBU, Cl3CCN, diphenyl phosphoric acid, phenol3-phenoxy-1,3-dimethylindolin-2-oneSynthesis of 3,3-disubstituted oxindolesNot specified
1-benzyl-3-hydroxy-3-methylindolin-2-oneDBU, Cl3CCN, diphenyl phosphoric acid, ethanol (B145695)1-benzyl-3-ethoxy-3-methylindolin-2-oneSynthesis of 3,3-disubstituted oxindolesNot specified
IsatinsPyrrole (B145914)3-(1H-pyrrol-2-yl)indolin-2-one derivativesSynthesis of novel oxindole derivatives22-76%
3-alkylidene oxindolesNitrile iminesPyrazoline spiroadductsPrecursors to 3-amino oxindole building blocksHigh

Development of Novel Heterocyclic Scaffolds Utilizing the Indolin-2-one Core

The indolin-2-one core serves as a fundamental scaffold for the design and synthesis of a multitude of novel heterocyclic entities. ekb.egresearchgate.net Its ability to be readily modified allows for the construction of fused and spirocyclic systems with diverse pharmacological properties. aip.org Many of these newly developed scaffolds have shown promise as potent inhibitors of various protein kinases, a class of enzymes crucial in cellular signaling pathways. acs.orgekb.eg

One prominent example is the development of 3-substituted indolin-2-ones as tyrosine kinase inhibitors. By modifying the substituent at the C3 position, researchers have been able to achieve selectivity for different receptor tyrosine kinases (RTKs). acs.org For instance, attaching five-membered heteroaryl rings to the C3-methylene group has led to specific inhibitors of the VEGF (Flk-1) RTK. acs.org Similarly, the synthesis of spiro[pyrrolidine-3,3'-oxindole] structures has yielded potent anticancer agents. aip.org

The synthesis of these complex heterocyclic systems often involves the reaction of indolin-2-one derivatives with various reagents to build new rings. For example, new series of oxindole-based heterocyclic compounds have been designed and synthesized using indolin-2-one derivatives as the key starting materials. researchgate.net These transformations highlight the role of the indolin-2-one core as a foundational element for creating structural diversity in heterocyclic chemistry.

The table below illustrates the development of different heterocyclic scaffolds from indolin-2-one derivatives.

Indolin-2-one DerivativeReaction TypeResulting Heterocyclic ScaffoldPotential Application
3-alkylidene oxindoles[3+2] CycloadditionSpiro-pyrazoline-oxindolesAnticancer agents
Isatin derivativesCondensation reactionsOxindole-based fused heterocyclesKinase inhibitors
5-substituted indolin-2-onesKnoevenagel condensation3-substituted-indolin-2-ones with chloropyrrole moietiesAntitumor agents

Derivatization for Structure-Reactivity Relationship Studies in Chemical Systems

The systematic derivatization of the indolin-2-one scaffold is a powerful strategy for conducting structure-reactivity and structure-activity relationship (SAR) studies. acs.org By introducing various functional groups at different positions of the indolin-2-one core, chemists can probe the electronic and steric effects on the molecule's reactivity and biological activity. nih.gov

A kinetic study of the Michael addition reactions of 3-cyanomethylidene-2-oxindoline derivatives with secondary cyclic amines has provided insights into their reactivity. The study revealed how substituents on the indolin-2-one ring influence the electrophilicity of the exocyclic double bond, thereby affecting the reaction rates. researchgate.net Such studies are crucial for understanding the underlying mechanisms of chemical transformations and for designing molecules with tailored reactivity.

In the context of medicinal chemistry, SAR studies are instrumental in optimizing the potency and selectivity of drug candidates. For 3-substituted indolin-2-ones designed as kinase inhibitors, modifications to the substituent at the C3 position, as well as on the aromatic ring, have been shown to have a profound impact on their inhibitory profiles against different kinases. acs.orgnih.gov For example, the introduction of a fluorine or bromine atom at the 5-position or a bromine atom at the 7-position of the indolin-2-one ring has been shown to influence cytotoxicity against colon cancer cells. aip.org

The following table summarizes key findings from structure-reactivity/activity relationship studies of indolin-2-one derivatives.

Position of DerivatizationType of SubstituentObserved EffectReference
C3Five-membered heteroaryl ringHigh specificity against VEGF (Flk-1) RTK acs.org
C3Bulky substituted benzylidene groupHigh selectivity toward EGF and Her-2 RTKs acs.org
C5Bromine atomImproved cytotoxicity against WiDr colon cancer cells compared to fluorine aip.org
Pyrrole ring (C4')2-(ethyl-amino)ethylcarbamoyl groupEnhanced antitumor activities nih.gov

Applications as Ligands in Catalysis

While the indolin-2-one scaffold is extensively utilized in medicinal chemistry and materials science, its application as a ligand in catalysis is less commonly reported in the available literature. The primary focus of research on indolin-2-one derivatives has been on their biological activities and their use as synthetic building blocks for constructing complex organic molecules. However, the structural features of certain indolin-2-one derivatives, such as the presence of nitrogen and oxygen atoms, could potentially allow them to coordinate with metal centers and act as ligands. Further research would be needed to explore and establish the utility of compounds like 3-Ethoxy-1,3-dimethylindolin-2-one and its analogues in the field of catalysis.

Q & A

Q. What are the established synthetic routes for preparing 3-Ethoxy-1,3-dimethylindolin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common strategy involves allylation or alkylation of indolin-2-one scaffolds . For example, Tsuji-Trost allylation using palladium catalysts enables regioselective introduction of substituents at the 3-position (e.g., allyl or cyclohexenyl groups) . To incorporate the ethoxy group, nucleophilic substitution with ethoxide on a halogenated precursor (e.g., bromo or chloro derivatives) may be employed. Optimization includes adjusting catalysts (e.g., Ni or Pd-based systems), temperature (often 60–100°C), and solvent polarity (e.g., DMF or THF). Yields can vary significantly (37–97% in similar compounds), suggesting the need for iterative screening of bases (e.g., K2_2CO3_3) and protecting groups .

Q. How should researchers interpret 1H^{1}\text{H}1H and 13C^{13}\text{C}13C NMR spectra for 3-Ethoxy-1,3-dimethylindolin-2-one derivatives?

  • Methodological Answer : Key NMR features include:
  • 1H^{1}\text{H} NMR : A singlet for the N-methyl group (δ ~3.19–3.22 ppm) and ethoxy protons (δ ~1.3–1.4 ppm for CH3_3, δ ~3.4–3.7 ppm for OCH2_2). Aromatic protons in the indole ring appear as multiplets between δ 6.6–7.5 ppm, with coupling patterns sensitive to substituents .
  • 13C^{13}\text{C} NMR : The carbonyl carbon (C=O) resonates at δ ~178–181 ppm. Ethoxy carbons appear at δ ~45–47 ppm (OCH2_2) and δ ~14–16 ppm (CH3_3). Aromatic carbons span δ 108–144 ppm, with quaternary carbons near δ 132–144 ppm .
    Use deuterated solvents (e.g., CDCl3_3) and compare with literature data for analogous structures .

Q. What purification techniques are effective for isolating 3-Ethoxy-1,3-dimethylindolin-2-one?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard, with Rf_f values typically 0.6–0.7 in 3:1 PE/EtOAc . For crystalline derivatives, recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. Monitor by TLC and confirm via HRMS (e.g., [M + H]+^+ with <2 ppm error) .

Advanced Questions

Q. How can mechanistic studies resolve contradictions in yield and regioselectivity for Ni-catalyzed syntheses of indolin-2-one derivatives?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., β-hydride elimination vs. reductive elimination). Use kinetic isotopic effect (KIE) studies and DFT calculations to identify rate-determining steps. For example, Ni(0)-mediated oxidative addition into C–X bonds (X = Br, Cl) may dominate, while ligand steric effects (e.g., bipyridine vs. phosphine) influence regioselectivity. Monitor intermediates via in situ IR or EPR spectroscopy .

Q. What strategies address low reproducibility in photoredox-mediated trifluoromethylation of indolin-2-ones?

  • Methodological Answer : Variability often stems from light source intensity (e.g., blue LEDs vs. broad-spectrum lamps) and catalyst loading (e.g., Ru(bpy)_3$$^{2+} or Ir(ppy)_3&#36;). Control dissolved oxygen (via freeze-pump-thaw cycles) to minimize radical quenching. Use **flow chemistry** for consistent light penetration and scalability. Validate via &#36;^{19}\text{F} NMR to track CF3_3 incorporation .

Q. How can stereochemical outcomes be controlled during allylic alkylation of 3-Ethoxy-1,3-dimethylindolin-2-one?

  • Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) induce enantioselectivity in Pd- or Ni-catalyzed allylic alkylation. For example, (E)-alkene precursors favor trans-addition, while (Z)-isomers lead to cis products. Analyze diastereomer ratios via chiral HPLC or NOE correlations in 1H^{1}\text{H} NMR .

Q. What analytical approaches resolve overlapping signals in 13C^{13}\text{C}13C NMR spectra of substituted indolin-2-ones?

  • Methodological Answer : Use DEPT-135 or HSQC to distinguish CH3_3, CH2_2, and quaternary carbons. For crowded aromatic regions, 2D NMR (COSY, NOESY) clarifies coupling networks. Isotopic labeling (e.g., 15N^{15}\text{N} or 2H^{2}\text{H}) can simplify splitting patterns in heterocyclic systems .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields (e.g., 37% vs. 97% for similar syntheses ) may arise from:
    • Impurity in starting materials (validate via 1H^{1}\text{H} NMR).
    • Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates better than THF.
    • Catalyst deactivation : Use freshly distilled ligands or inert atmosphere (N2_2/Ar).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.